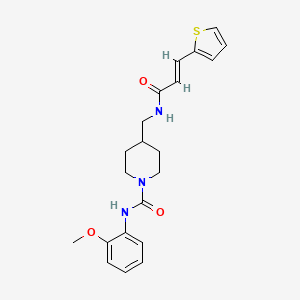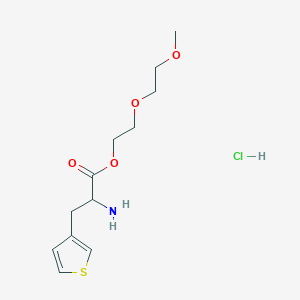
(2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone, is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including anticancer and antituberculosis activities .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions. For instance, a linear bi-step approach was used to synthesize a series of compounds with a piperazine moiety, starting with the coupling of 2-furyl(1-piperazinyl)methanone with a dichloro-hydroxybenzenesulfonyl chloride under controlled pH conditions, followed by an O-substitution reaction to yield the final products . Similarly, reductive amination methods have been employed to synthesize [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, indicating the versatility of methods available for constructing such compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. Although the specific structure of (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is not detailed in the provided papers, structural characterization is a common practice in the field. For example, the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported to understand its formation as a side product in a synthesis process .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives can include amidation, Friedel-Crafts acylation, and hydration, as demonstrated in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are typically chosen for their ability to introduce various functional groups into the piperazine ring, thereby altering the compound's physical and chemical properties to suit specific therapeutic needs.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the substituents on the piperazine ring. For example, the introduction of alkoxy or aralkyloxy groups can significantly affect the compound's solubility and reactivity . The compounds synthesized in these studies were screened for biological activities, such as α-glucosidase inhibition, hemolytic, cytotoxic, anticancer, and antituberculosis effects, which are directly related to their chemical properties .
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Studies
Research has shown that derivatives of (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone exhibit significant anticancer and antituberculosis activities. A study demonstrated the synthesis of these derivatives and their effectiveness against human breast cancer cell lines and Mycobacterium tuberculosis, suggesting potential for therapeutic applications in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Therapeutic Agents
Another aspect of research focuses on the synthesis of (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone derivatives as potential therapeutic agents. Studies have explored their inhibition of enzymes such as α-glucosidase, indicating possible applications in treating diseases like diabetes or as inhibitors for other significant enzymes related to various pathologies (Abbasi et al., 2019).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been extensively studied. Research into derivatives of (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone has shown promising results against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
Compounds synthesized from the base chemical structure have been investigated for their potential in treating Alzheimer's disease. This research has focused on their enzyme inhibitory potentials and mild cytotoxicity, which could offer new avenues for Alzheimer's disease therapy (Hassan et al., 2018).
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-13-4-2-1-3-12(13)14(18)16-7-9-17(10-8-16)21(19,20)11-5-6-11/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJMQWYWFNDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)


![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)
![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)
![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)
![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)
![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

